Dimethisoquin hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

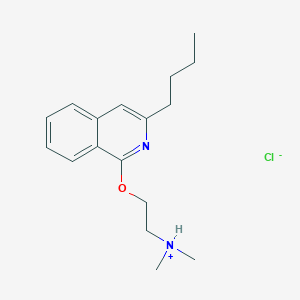

2D Structure

Properties

IUPAC Name |

2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O.ClH/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3;/h6-8,10,13H,4-5,9,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYCAKMZVYADRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045373 | |

| Record name | Dimethisoquin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2773-92-4 | |

| Record name | Dimethisoquin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2773-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethisoquin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-butyl-1-isoquinolyl)oxy]ethyl(dimethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHISOQUIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP2689462 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Dimethisoquin Hydrochloride Research

Early Pharmacological Investigations and Academic Reporting

First approved in 1951, dimethisoquin (B184758), also known as quinisocaine, was initially recognized for its utility as a topical anesthetic and antipruritic agent. ncats.io Early research established its classification as a local anesthetic, a class of drugs that reversibly block nerve conduction when applied to a specific area of nerve tissue. nih.govnih.gov This action results in a loss of sensation in the innervated region. nih.govnih.gov The fundamental mechanism of action for most local anesthetics involves the reduction of the tendency for voltage-dependent sodium channels to activate. nih.govnih.gov

The hydrochloride salt form of dimethisoquin is commonly utilized to enhance the compound's solubility and stability. ontosight.ai Early academic reports identified it as an isoquinoline (B145761) derivative, a class of compounds known for their diverse pharmacological activities. ontosight.aiwikipedia.org

Evolution of Dimethisoquin Hydrochloride's Pharmacological Understanding and Applications

Over time, the understanding of this compound's pharmacological profile has expanded beyond its initial application as a local anesthetic. Research has revealed its activity as an inhibitor of nicotinic acetylcholine (B1216132) receptors, specifically the alpha4/beta4 and alpha4/beta2 subtypes, with a greater potency for the α4β4 subtype. ncats.io This finding has led to its use as a research tool in studies related to these receptors. ncats.io

More recent investigations have explored its potential in other therapeutic areas. For instance, this compound has been identified as one of several existing drugs that may help restore the cellular response to DNA damage in ataxia-telangiectasia (A-T), a rare genetic disorder. atcp.org In this context, it is thought to potentially improve cell stress responses and nerve function. atcp.org

Furthermore, in the field of mycology, studies have identified this compound as having antifungal activity against the emerging pathogen Candida auris. frontiersin.orgnih.gov It was one of several compounds found to inhibit the growth of this multidrug-resistant yeast. frontiersin.orgnih.gov This has opened up new avenues for its potential application in treating fungal infections.

The compound has also been mentioned in the context of treating trigger points, which are hyperirritable spots in skeletal muscle. d-nb.info It is considered an acetylcholine antagonist, and its potential use is being explored alongside other agents for this condition. d-nb.info

Molecular Mechanisms of Action of Dimethisoquin Hydrochloride

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Dimethisoquin (B184758) hydrochloride modulates the function of nAChRs, which are ligand-gated ion channels crucial for synaptic transmission in the nervous system. nih.govnih.govnih.gov Its effects are not uniform across the diverse family of nAChR subtypes, indicating a degree of selectivity in its action. nih.gov

Studies have consistently demonstrated that dimethisoquin acts as a noncompetitive inhibitor of nAChR function. nih.gov This mode of inhibition means that it does not directly compete with the endogenous ligand, acetylcholine, for its binding site. nih.gov Instead, it is thought to bind to a different, allosteric site on the receptor-channel complex. nih.gov The effects of dimethisoquin have been observed across several human nAChR subtypes, where it displays moderate potency. nih.gov Unlike some other local anesthetics, its inhibitory action is characterized by significant selectivity across different nAChR subtypes. nih.gov Research has established that the effects of local anesthetics like dimethisoquin are generally consistent with noncompetitive inhibition of nAChR function. nih.gov

Dimethisoquin can influence the binding properties of cholinergic ligands to the nAChR. medkoo.comresearchgate.net In the absence of an agonist like acetylcholine, certain noncompetitive antagonists, including dimethisoquin, can induce a dose-dependent increase in the proportion of receptors that are in a high-affinity state for the agonist. researchgate.net This modulation suggests that dimethisoquin can stabilize a specific conformational state of the receptor, which in turn affects how the receptor interacts with its primary ligands. researchgate.netcaltech.edu

Dimethisoquin exhibits notable selectivity in its action on different nAChR subtypes. nih.gov It has been shown to inhibit both α4β2 and α4β4 nAChRs, which are prominent subtypes in the central nervous system. nih.govncats.io Research indicates that its highest inhibitory potency is directed towards the α4β4 subtype. ncats.ioncats.io

Comparative studies have quantified the inhibitory potency of dimethisoquin across four distinct human nAChR subtypes. The results demonstrate a roughly 30-fold selectivity across these receptors, with IC₅₀ values (the concentration required to inhibit 50% of the receptor's response) ranging from 2.4 to 61 µM. nih.gov

| nAChR Subtype | IC₅₀ (µM) | Description |

|---|---|---|

| α4β4 | 2.4 | Heterologously expressed neuronal subtype |

| α1-muscle type | Data within range | Naturally expressed muscle-type receptor |

| α3β4 | Data within range | Naturally expressed autonomic receptor |

| α4β2 | 61 | Heterologously expressed neuronal subtype |

Voltage-Gated Ion Channel Modulation

In addition to its effects on nAChRs, dimethisoquin's primary mechanism as a local anesthetic involves the modulation of voltage-gated ion channels. pharmacompass.comnih.gov

The principal mechanism of action for most local anesthetics, including dimethisoquin, is the inhibition of voltage-gated sodium channels. pharmacompass.comnih.govnih.gov These channels are essential for the initiation and propagation of action potentials along nerve fibers. By binding to the sodium channel, dimethisoquin stabilizes the neuronal membrane and reduces its permeability to sodium ions. ncats.io This action decreases the tendency of the voltage-dependent sodium channels to activate, thereby blocking nerve conduction and producing a local anesthetic effect. pharmacompass.comnih.gov This blockade is reversible, allowing for the restoration of normal nerve function after the compound is cleared. nih.gov

| Target | Mechanism | Functional Outcome |

|---|---|---|

| Voltage-Dependent Sodium Channels | Binds to and stabilizes the channel, reducing its tendency to activate. pharmacompass.comnih.gov | Inhibition of nerve impulse initiation and conduction, resulting in local anesthesia. nih.govncats.io |

Potassium Channel (e.g., Kv7.1) Inhibition

The voltage-gated potassium channel Kv7.1, encoded by the KCNQ1 gene, plays a crucial role in the repolarization of cardiomyocytes and is also expressed in other tissues. nih.govfrontiersin.org The proper functioning of Kv7.1 is essential for maintaining normal cellular excitability. openaccessjournals.com High-throughput screening of a library of approved drugs identified dimethisoquin hydrochloride as an inhibitor of the Kv7.1 ion channel. nih.govpatsnap.com

In a screening of 1280 approved drugs at a concentration of 10 μM, this compound was among the 55 compounds that demonstrated inhibitory activity against Kv7.1, contributing to a hit rate of 4.2%. nih.govpatsnap.com This finding suggests that this compound can directly or indirectly modulate the function of this key potassium channel. The inhibition of Kv7.1 can lead to alterations in cellular repolarization processes. nih.gov

Sodium Channel (e.g., Nav1.8) Inhibition

This compound also exhibits inhibitory effects on voltage-gated sodium channels, particularly the Nav1.8 subtype. nih.gov Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant sodium channel predominantly expressed in peripheral sensory neurons and is a key player in nociception. nih.govfrontiersin.org As a local anesthetic, dimethisoquin's mechanism is consistent with the general action of such agents, which involves blocking the activation of voltage-dependent sodium channels. nih.govnih.gov

A high-throughput screen of the same 1280-compound library identified 93 inhibitors of Nav1.8, with this compound being one of the hits. nih.govpatsnap.com The screening, conducted at a 10 μM concentration, yielded a 7.2% hit rate for Nav1.8 inhibitors. nih.govpatsnap.com Specifically, this compound demonstrated a 75.5% inhibition of Nav1.8 activity. nih.gov This significant level of inhibition underscores its potential to modulate the activity of this pain-related sodium channel.

Intracellular Signaling Pathways and Second Messenger Systems

Beyond its direct effects on ion channels, this compound influences intracellular signaling pathways, notably phosphoinositide metabolism.

Impact on Phosphoinositide Metabolism and Inositol (B14025) Incorporation

Research has shown that various local anesthetics, including dimethisoquin, can enhance the incorporation of [3H]inositol into phosphoinositides in guinea pig cerebral cortical synaptoneurosomes. ncats.ioresearchgate.net Phosphoinositides are crucial components of cell membranes and are precursors to important second messengers. nih.gov

In these studies, dimethisoquin, along with other local anesthetics like dibucaine (B1670429) and QX-572, exhibited maximum stimulation of inositol incorporation at a concentration of 100 microM. ncats.ioresearchgate.net Interestingly, there was no direct correlation found between the local anesthetic activity, as measured by the inhibition of sodium ion flux, and the potency of stimulating inositol incorporation. ncats.io This suggests that the effect of dimethisoquin on phosphoinositide metabolism may be independent of its sodium channel blocking activity.

Investigation of Vesicular Monoamine Transporter 2 (VMAT2) Modulation

The vesicular monoamine transporter 2 (VMAT2) is a critical protein responsible for transporting monoamine neurotransmitters from the cytoplasm into synaptic vesicles, a key step in neurotransmission. uib.nonih.govwikipedia.org Dysregulation of VMAT2 function is implicated in several neurological disorders. uib.nonih.gov

In a functional high-throughput screening assay designed to identify modulators of VMAT2 activity, this compound was identified as an inhibitor. uib.no This screening utilized a fluorescent substrate to measure VMAT2 activity and categorized hit compounds as either inhibitors or activators. uib.no this compound was listed among the inhibitory compounds. uib.no VMAT2 inhibitors can lead to a depletion of monoamine stores in nerve terminals, which is a mechanism utilized by drugs approved for treating conditions like chorea associated with Huntington's disease and tardive dyskinesia. nih.govicer.orgnih.gov

Preclinical Pharmacological Investigations of Dimethisoquin Hydrochloride

In Vitro Biological Activities and Cellular Responses

Antifungal Efficacy against Pathogenic Fungi

Recent research has highlighted the potential of dimethisoquin (B184758) hydrochloride as an antifungal agent, particularly against opportunistic pathogens that pose a significant threat to human health.

Candida auris is an emerging multidrug-resistant fungus that causes severe infections in healthcare settings. mmv.orgmdpi.com Several studies have identified dimethisoquin hydrochloride as a compound with notable activity against this pathogen. nih.govispub.com In a screening of a library of off-patent compounds, this compound was among those found to inhibit the growth of C. auris. nih.gov Specifically, it demonstrated a growth inhibition of over 50% against three different clinical strains of C. auris. mdpi.com

Further dose-response assays confirmed its activity, showing a significant reduction in fungal viability. asm.org The identification of this compound as an inhibitor of C. auris is significant in the search for new therapeutic options to combat this difficult-to-treat pathogen. ispub.com

Table 1: In Vitro Activity of this compound against Candida auris

| Strain | % Growth Inhibition | Reference |

|---|---|---|

| C. auris CL-10093 | 59 | mdpi.com |

| C. auris JCM 15448 | 65 | mdpi.com |

| C. auris KCTC 17810 | 51 | mdpi.com |

The antifungal activity of this compound is not limited to C. auris. Studies have shown its efficacy against a broader range of Candida species. nih.gov While detailed species-specific data is limited in the reviewed literature, the compound was noted to have a broad spectrum of activity against various Candida species. mmv.orgresearchgate.net This suggests that this compound may have the potential for wider application in treating candidiasis. nih.gov

Evaluation of Anti-leukemic Activity in Human Cell Lines

In the search for novel cancer therapies, this compound has been investigated for its potential anti-leukemic properties.

Acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene are particularly aggressive, especially in infants. ucl.ac.uk A key strategy in treating these leukemias is to target the MLL fusion proteins that drive the disease. d-nb.info A drug screen aimed at identifying compounds that could induce the degradation of MLL fusion proteins identified this compound as a potential candidate. ucl.ac.ukucl.ac.uk

In a study using a THP-1 cell line clone expressing a firefly luciferase-MLL-AF9 fusion protein, this compound was one of 25 drugs that lowered the luciferase to renilla ratio, indicating a potential decrease in the fusion protein levels. ucl.ac.uk Although it was not the lead compound selected for further in-depth analysis in this particular study, its initial identification suggests a possible role in the degradation of these critical oncoproteins. ucl.ac.ukru.nl

Screening for Modulation of Vesicular Monoamine Transporter 2 Activity

The vesicular monoamine transporter 2 (VMAT2) is crucial for the transport of monoamine neurotransmitters into synaptic vesicles and is a target for treating various neurological and psychiatric disorders. uib.nonih.gov

A screening of a chemical library was conducted to identify modulators of VMAT2 activity. uib.no In this screen, this compound was identified as an inhibitor of VMAT2. uib.no While the study did not delve into the specific mechanism of inhibition for this compound, its identification as a VMAT2 modulator suggests a potential for this compound to influence monoaminergic neurotransmission. uib.no

In Vivo Mechanistic Studies

Detailed in vivo mechanistic studies on this compound are limited in publicly available scientific literature. However, the compound has been identified in preclinical screenings for novel therapeutic activities, with some studies utilizing in vivo models for broader validation of the screening platforms.

One area of investigation involves the potential antifungal properties of this compound. In a study aimed at identifying compounds with activity against the emerging fungal pathogen Candida auris, this compound was identified as one of several active compounds from a library of off-patent drugs. frontiersin.orgscienceopen.com This screening identified four common compounds in two separate studies, including this compound, that showed inhibitory effects against C. auris. frontiersin.orgscienceopen.com While the primary screening for antifungal activity was conducted in vitro, one of the referenced studies utilized the nematode Caenorhabditis elegans as an in vivo model for infection to validate the efficacy of some identified compounds. frontiersin.orgscienceopen.com However, the available literature does not specify whether this compound itself underwent this in vivo validation in the C. elegans model.

The primary mechanism of action for the local anesthetic effects of this compound is generally understood to be the blockade of voltage-gated sodium channels in nerve fibers, which is a characteristic of this drug class. nih.gov This action prevents nerve depolarization and the transmission of pain signals. nih.gov Nevertheless, specific in vivo studies designed to delineate this mechanism for this compound are not extensively detailed in the reviewed sources.

The following table summarizes the findings from the antifungal screening that identified this compound.

Table 1: Antifungal Screening Data for this compound

| Pathogen | Screening Finding | Associated In Vivo Model Mentioned in Study | Reference |

|---|

Structure Activity Relationship Sar and Chemical Biology of Dimethisoquin Hydrochloride

The Isoquinoline (B145761) Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline scaffold, a key structural component of dimethisoquin (B184758), is recognized in medicinal chemistry as a "privileged structure." nih.govbenthamdirect.com This designation is due to its recurring presence in molecules that exhibit a wide array of biological activities, allowing a single core structure to serve as a template for developing drugs targeting various conditions. nih.govontosight.ai Isoquinoline frameworks are integral to numerous natural products, particularly alkaloids found in plants, and have been extensively studied for their therapeutic potential. nih.govbenthamdirect.com

The versatility of the isoquinoline core is demonstrated by its association with a broad spectrum of pharmacological effects, including:

Anticancer nih.govnih.govtandfonline.com

Antimicrobial nih.govontosight.ai

Antiviral ontosight.ai

Anti-inflammatory nih.govontosight.ai

Antidepressant nih.gov

Enzyme inhibition nih.gov

This wide range of activities makes the isoquinoline skeleton a valuable starting point for drug discovery and development. nih.gov Natural alkaloids containing this scaffold, such as crispines and lamellarins, have demonstrated notable cytotoxic activity against cancer cell lines. tandfonline.com The ability of this single molecular framework to interact with diverse biological targets underscores its importance and continued relevance in the search for new therapeutic agents. ontosight.ai

Strategies for Chemical Modification and Analog Development

The development of analogs from a privileged scaffold like isoquinoline is a cornerstone of medicinal chemistry, aimed at optimizing therapeutic properties. rsc.org A primary challenge lies in modifying complex natural products, which often involves significant synthetic effort. rsc.org Consequently, research frequently focuses on synthetically accessible small molecules that contain the isoquinoline core, allowing for more straightforward SAR analyses through systematic modifications. rsc.org

For dimethisoquin and related compounds, chemical modifications often target specific parts of the molecule to enhance desired characteristics. For instance, the quinoline (B57606) or isoquinoline core can be substituted with groups to alter properties like lipophilicity. mdpi.com In dimethisoquin, the core is substituted with a fatty butyl chain to increase lipophilicity and a dimethylamine (B145610) group which is readily protonable. mdpi.com

Strategies for developing analogs include:

Side Chain Derivatization: Altering the length, branching, or functional groups of side chains attached to the isoquinoline ring system. rsc.org

Ring Substitution: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986) groups) onto the aromatic portion of the scaffold to modulate electronic properties and target interactions.

Core Modification: Creating hybrid molecules by conjoining the isoquinoline scaffold with other pharmacologically active scaffolds, such as pyrrolidine, to potentially create more potent drugs. ijstr.org

These modifications allow chemists to fine-tune the molecule's interaction with biological targets, such as the nicotinic acetylcholine (B1216132) receptors that dimethisoquin is known to inhibit. ncats.io

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods essential for refining drug design. They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govimist.ma For isoquinoline derivatives, various QSAR techniques have been employed to guide the synthesis of more potent and selective inhibitors for a range of biological targets.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models that explain the relationship between a molecule's three-dimensional properties (steric, electrostatic fields) and its activity. nih.gov These models have been successfully applied to isoquinoline derivatives to design novel inhibitors for targets such as methicillin-resistant Staphylococcus aureus (MRSA) and cyclin-dependent kinase 4 (CDK4). nih.govplos.org

G-QSAR: A significant advancement in this field is Group-Based QSAR (G-QSAR). This method provides a more interpretable model by fragmenting each molecule in a dataset according to predefined rules. bioline.org.br Descriptors are then calculated for these fragments, and the resulting QSAR model can provide specific insights into how modifying different parts of the molecule (e.g., R1, R2, R3 groups) will affect its biological activity. bioline.org.br The G-QSAR approach has been successfully used to identify the structural requirements for designing potent inhibitors for targets like the insulin-like growth factor-1 (IGF-1) receptor. bioline.org.br

| Target | QSAR Methodology | Key Findings/Significance | Source |

|---|---|---|---|

| Aldo-keto reductase 1C3 (AKR1C3) | QSAR | Developed a robust model to predict bioactivity and guide the design of new isoquinoline derivatives for castration-resistant prostate cancer. | japsonline.comscienceopen.com |

| Leucine aminopeptidase (B13392206) (LAP) | 3D-QSAR | Provided information on the structural characteristics of isoquinoline inhibitors that contribute to their inhibitory potency. | researchgate.net |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3D-QSAR (CoMFA/CoMSIA) | Identified steric and electronic properties that could be modified to improve antibacterial activity, leading to the design of new derivatives. | nih.gov |

| Plasmodium falciparum | QSAR (MLR, MNLR, ANN) | Established models to design novel compounds with potent anti-malarial activities based on quinoline, isoquinoline, and quinazoline (B50416) derivatives. | imist.ma |

| Acetylcholine esterase | QSAR (Monte Carlo method) | Modeled bis-quinolinium and bis-isoquinolinium compounds to design potential treatments for Myasthenia gravis. | researchgate.net |

| Cyclin-Dependent Kinase 4 (CDK4) | 3D-QSAR (CoMFA/CoMSIA) & Docking | Expanded the SAR of isoquinoline-1,3-diones to aid in the development of more active and selective CDK4 inhibitors. | plos.org |

Analysis of Synthetic Routes and Impurity Profiles in Research Materials

The synthesis of dimethisoquin and its analogs is crucial for research and development. While numerous modern synthetic methodologies exist, many established routes rely on classical reactions. nih.govrsc.org A documented synthesis of dimethisoquin (also known as quinisocaine) starts with the Henry reaction between 2-Formylbenzoic acid and 1-nitropentane. wikipedia.org The multi-step process proceeds through several key intermediates to yield the final compound.

A simplified overview of the synthesis is as follows:

Henry Reaction: 2-Formylbenzoic acid reacts with 1-nitropentane. wikipedia.org

Reduction: The nitro group of the resulting intermediate is reduced via catalytic hydrogenation to an amine. wikipedia.org

Cyclization: The intermediate amino acid spontaneously cyclizes to form a lactam (an isoquinoline derivative). wikipedia.org

Dehydration: The lactam is dehydrated using a strong acid to yield 3-Butylisocarbostyril. wikipedia.org

Chlorination: The oxygen function is converted to a chloride using phosphorus oxychloride, forming 3-butyl-1-chloroisoquinoline. wikipedia.org

Final Displacement: The chlorine is displaced by the sodium salt of 2-dimethylaminoethanol to afford the final dimethisoquin product. wikipedia.org

| Step | Key Reactants/Reagents | Key Intermediate/Product | Source |

|---|---|---|---|

| 1 | 2-Formylbenzoic acid, 1-nitropentane | Hydroxy acid intermediate | wikipedia.org |

| 2 | Catalytic Hydrogenation | Amine intermediate | wikipedia.org |

| 3 | Spontaneous cyclization | Lactam isoquinoline derivative | wikipedia.org |

| 4 | Strong acid | 3-Butylisocarbostyril | wikipedia.org |

| 5 | Phosphorus oxychloride | 3-butyl-1-chloroisoquinoline | wikipedia.org |

| 6 | Sodium salt of 2-dimethylaminoethanol | Dimethisoquin | wikipedia.org |

Impurity Profiling: The analysis of impurities in any pharmaceutical substance is critical, as impurities can significantly alter the compound's effects. amazonaws.com Regulatory bodies require precise identification and quantification of potential impurities. For research and commercial materials, reference standards for known impurities are essential for validating the accuracy and specificity of analytical methods. amazonaws.com Companies that specialize in chemical reference substances produce and supply impurity standards, including for Dimethisoquin Hydrochloride, to support these quality control efforts. amazonaws.comamazonaws.com

Advanced Research Methodologies and Analytical Approaches for Dimethisoquin Hydrochloride Studies

Biophysical and Spectroscopic Techniques for Ligand-Receptor Interactions

The initial interaction between a small molecule like Dimethisoquin (B184758) hydrochloride and its biological target is a critical determinant of its pharmacological effect. Biophysical and spectroscopic techniques offer high-resolution insights into the dynamics of these ligand-receptor binding events.

Stopped-Flow Methods for Binding Kinetics

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of rapid biochemical reactions that occur on timescales ranging from milliseconds to seconds. youtube.com This method is ideal for observing the pre-steady-state kinetics of a ligand binding to its receptor, providing detailed information beyond simple affinity measurements. youtube.com

The process involves the rapid mixing of two solutions—one containing the ligand (e.g., Dimethisoquin hydrochloride) and the other containing the receptor protein—which are then forced into an observation cell. The reaction is monitored in real-time by measuring changes in a spectroscopic signal, such as fluorescence or absorbance. youtube.com This allows for the determination of association (k-on) and dissociation (k-off) rate constants. These kinetic parameters are crucial for understanding how quickly a drug binds to its target and how long it remains bound, which can significantly influence its efficacy and duration of action. youtube.com

Fluorescence Studies with Environmental Sensitive Probes

Fluorescence-based assays provide a versatile and sensitive means to study ligand-receptor interactions. These methods often utilize environmentally sensitive fluorescent probes—dyes whose quantum yield, emission wavelength, or polarization changes in response to alterations in their microenvironment, such as binding to a protein. nih.gov

One common approach is a competitive binding assay. In this setup, a fluorescently labeled ligand with known affinity for the receptor is used. When an unlabeled compound like this compound is introduced, it competes with the fluorescent probe for the same binding site. The displacement of the probe leads to a measurable change in the fluorescence signal, allowing for the determination of the binding affinity of the test compound.

Fluorescence anisotropy (or fluorescence polarization) is another valuable technique. It measures the rotational mobility of a fluorescently labeled molecule. researchgate.net When a small, fluorescently labeled ligand binds to a much larger receptor protein, its rotation slows down, resulting in an increase in fluorescence anisotropy. This change can be used to monitor the binding event in real-time and quantify binding affinity and kinetics without the need to separate bound and free ligands. researchgate.net

Radioligand Binding Assays (e.g., [3H]acetylcholine, [3H]inositol)

Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for a receptor. These assays use a radioactively labeled molecule (a radioligand) that binds with high affinity and specificity to the target receptor. For studying a compound's effect on cholinergic receptors, tritiated ([3H]) ligands such as [3H]acetylcholine or specific antagonists like [3H]epibatidine (for nicotinic acetylcholine (B1216132) receptors) are commonly employed. nih.govmdpi.com

The assay is typically performed in a competitive format where the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound). The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at different concentrations of the test compound, an inhibition curve can be generated to determine the compound's IC50 (half-maximal inhibitory concentration) and its binding affinity (Ki).

For Gq-coupled muscarinic acetylcholine receptors, a functional consequence of receptor activation is the hydrolysis of phosphoinositides, leading to the production of second messengers like inositol (B14025) phosphates. nih.gov Assays that measure the accumulation of [3H]inositol phosphates in the presence of [3H]myo-inositol can be used to determine the functional potency of a compound. nih.govnih.gov The accumulation of D-myo-inositol 1-phosphate (IP1) is often measured in the presence of lithium chloride (LiCl), which blocks its degradation, serving as a robust surrogate for receptor activation. nih.gov

Cellular Screening Platforms

To understand the biological effects of a compound in a more complex physiological context, cellular screening platforms are essential. These technologies allow for the testing of thousands of compounds in a highly automated fashion to identify active molecules and elucidate their mechanisms of action.

High-Throughput Screening (HTS) Assay Development and Validation

High-Throughput Screening (HTS) enables the rapid testing of large and diverse chemical libraries to identify "hits"—compounds that modulate a specific biological target or pathway. nih.govnih.gov Developing an HTS assay for a target relevant to this compound, such as a specific acetylcholine receptor subtype, involves several key steps.

First, a robust and reproducible assay format is chosen, often based on fluorescence or luminescence readouts for their sensitivity and scalability. plos.org For instance, a cell-based assay could use a genetically encoded fluorescent reporter that responds to changes in intracellular calcium or cyclic AMP levels following receptor activation. youtube.com The assay is then miniaturized to a 384- or 1536-well plate format to maximize throughput and minimize reagent consumption.

Validation is a critical phase where the assay's performance is rigorously tested to ensure reliability. This includes determining its signal-to-background ratio, Z'-factor (a measure of statistical effect size), and reproducibility. Once validated, the library is screened. Hits identified in the primary screen undergo a confirmation process and a series of secondary and orthogonal assays to eliminate false positives and prioritize the most promising compounds for further study. drugtargetreview.comsygnaturediscovery.com

Morphological Profiling using Cell Painting Assays for Mode-of-Action Studies

The Cell Painting assay is an unbiased, image-based high-content screening technique used for morphological profiling. It provides a powerful method for determining a compound's mode of action by capturing detailed phenotypic "fingerprints" of cells following chemical treatment.

In this assay, cells are treated with a compound and then stained with a cocktail of fluorescent dyes that label different cellular compartments, such as the nucleus, cytoplasm, cytoskeleton, mitochondria, and Golgi apparatus. Automated microscopy is used to capture multi-channel images of the stained cells, and sophisticated image analysis software extracts hundreds to thousands of quantitative morphological features (e.g., size, shape, texture, intensity).

The resulting high-dimensional feature set for each compound constitutes its morphological profile. By comparing the profile of an unknown compound, like this compound, to a reference database of profiles from compounds with known mechanisms of action, it is possible to generate hypotheses about its biological target and pathway engagement. In one study, this compound was analyzed using this method, demonstrating its utility in classifying bioactive small molecules.

Below is a table summarizing representative data from such a morphological profiling study.

| Compound | Activity | Efficacy | Potency |

| This compound | 59.8 | 92.8 | 95 |

Data sourced from a study on morphological profiling for mode-of-action studies. youtube.com "Activity," "Efficacy," and "Potency" are abstract scores derived from the morphological features.

Reporter Gene Assays for Protein Degradation Studies

Reporter gene assays are a fundamental tool in cell biology and drug discovery to investigate the effects of compounds on specific cellular pathways, including protein degradation. In the context of studying this compound, these assays could be employed to determine if the compound influences the stability of a target protein by affecting its degradation, often mediated by the ubiquitin-proteasome system. nih.gov

The methodology typically involves genetically engineering cells to express a fusion protein, which consists of a reporter protein (like luciferase or Green Fluorescent Protein - GFP) linked to a target protein or a degradation signal (degron). The level of the reporter protein, which can be quantified by measuring light output (luciferase) or fluorescence (GFP), serves as an indirect measure of the target protein's stability.

A common approach is the "cycloheximide chase," where protein synthesis is halted by adding cycloheximide. nih.gov The rate at which the reporter signal diminishes over time indicates the degradation rate of the target protein. If this compound inhibits the degradation of the target protein, the reporter signal will remain higher for longer compared to untreated cells. For instance, a reporter like UbG76V-GFP, which has a very short half-life in unperturbed cells, can be used. nih.gov Its levels can be initially increased by transiently inhibiting the proteasome, after which the chase experiment is performed to monitor its degradation in the presence or absence of the test compound. nih.gov

Another specific application is in studying Endoplasmic Reticulum-Associated Degradation (ERAD). If a compound is hypothesized to inhibit a component of this pathway, a reporter like TCRα-GFP, which is degraded in a p97-dependent manner, can be utilized. nih.gov An accumulation of this reporter in the presence of a compound would suggest interference with the ERAD pathway. nih.gov These quantitative cell-based assays are crucial for identifying and characterizing how molecules like this compound might target cellular protein quality control systems.

Antimicrobial Susceptibility Testing Methodologies

Broth Microdilution Protocols (e.g., CLSI adapted)

The broth microdilution (BMD) method is a cornerstone for determining the in vitro activity of an antimicrobial agent and is considered a reference method by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI). d-nb.infoclsi.orgclsi.org This technique is used to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. d-nb.inforesearchgate.net

The protocol is typically performed in 96-well microtiter plates. researchgate.net A standardized inoculum of the test microorganism, usually adjusted to a 0.5 McFarland turbidity standard, is prepared in a suitable growth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB). clsi.orgcreative-diagnostics.com Serial two-fold dilutions of this compound are prepared and dispensed into the wells of the microplate. nih.gov Each well is then inoculated with the bacterial suspension. creative-diagnostics.com

Table 1: Example of Broth Microdilution Plate Setup for MIC Determination

| Well Column | Dimethisoquin HCl (µg/mL) | Bacterial Growth | Interpretation |

|---|---|---|---|

| 1 | 128 | - | Inhibition |

| 2 | 64 | - | Inhibition |

| 3 | 32 | - | MIC |

| 4 | 16 | + | Growth |

| 5 | 8 | + | Growth |

| 6 | 4 | + | Growth |

| 7 | 2 | + | Growth |

| 8 | 1 | + | Growth |

| 9 | 0.5 | + | Growth |

| 10 | 0.25 | + | Growth |

| 11 | 0 (Growth Control) | + | Valid Test |

| 12 | 0 (Sterility Control) | - | Valid Test |

This table is illustrative. "+" indicates visible turbidity (growth), and "-" indicates no visible growth (inhibition).

Checkerboard Assays for Combination Therapeutic Evaluation

The checkerboard assay is a widely used in vitro method to evaluate the antimicrobial effects of two compounds when used in combination. nih.govmdpi.com This technique allows for the determination of whether the interaction between the agents is synergistic, additive, antagonistic, or indifferent. creative-diagnostics.comnih.gov

The assay is performed in a 96-well microplate where serial dilutions of two drugs, for example, this compound and another antibiotic, are combined. nih.gov One agent (Drug A) is serially diluted along the rows (the ordinate), while the second agent (Drug B) is serially diluted along the columns (the abscissa). creative-diagnostics.com This creates a matrix of wells containing various concentration combinations of the two drugs. Each well is then inoculated with a standardized suspension of the test microorganism. creative-diagnostics.com

After incubation, the wells are assessed for microbial growth. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the individual FICs for each drug (FIC Index = FIC of Drug A + FIC of Drug B). creative-diagnostics.com

Table 2: Interpretation of FIC Index Values in Checkerboard Assays

| FIC Index Value | Interaction Interpretation | Description |

|---|---|---|

| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of their individual effects. |

| > 0.5 to 1.0 | Additive | The combined effect is equal to the sum of their individual effects. |

| > 1.0 to 4.0 | Indifference | The combined effect is no different from their individual effects. |

| > 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone. |

Data sourced from multiple references. creative-diagnostics.com

This methodology provides crucial data for the preclinical evaluation of combination therapies, which can be a strategy to enhance efficacy or overcome resistance. nih.govnih.gov

Computational and In Silico Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used in structure-based drug design to predict how a small molecule, such as this compound, binds to the active site of a macromolecular target, typically a protein. researchgate.netnih.gov The primary goal is to determine the preferred binding orientation, conformation, and affinity of the ligand within the target's binding pocket. nih.gov

The process requires the three-dimensional structures of both the ligand (this compound) and the target protein, which are often obtained from crystallographic data in the Protein Data Bank (PDB). researchgate.net Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, calculating a score for each pose to estimate the binding affinity. nih.gov

The results of docking simulations can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues in the binding site. nih.gov This information is invaluable for understanding the mechanism of action and for guiding the design of more potent analogues. To further refine these predictions and account for the flexibility of the protein, docking studies are often followed by Molecular Dynamics (MD) simulations. researchgate.netgithub.io MD simulations model the atomic movements over time, providing a more dynamic and realistic view of the ligand-protein complex and helping to confirm the stability of the predicted binding mode. researchgate.netnih.gov

Table 3: Key Outputs from Molecular Docking Simulations

| Parameter | Description | Significance |

|---|---|---|

| Binding Energy/Score | A calculated value representing the predicted binding affinity between the ligand and the target. | Lower binding energy values typically indicate a more favorable and stable interaction. |

| Binding Pose/Orientation | The predicted 3D arrangement of the ligand within the target's active site. | Reveals the specific geometry of the interaction and how the ligand fits into the binding pocket. |

| Key Interacting Residues | The specific amino acids in the target protein that form significant bonds or interactions with the ligand. | Identifies the "hot spots" for binding, which are crucial for the compound's activity and can be targeted for modification. |

| Types of Interactions | Identification of specific non-covalent bonds (e.g., hydrogen bonds, van der Waals, hydrophobic interactions). | Elucidates the chemical nature of the binding, contributing to the understanding of the mechanism of action. |

Mechanistic Toxicology of Dimethisoquin Hydrochloride in Research

Toxicity Assessment via Specific Routes of Exposure (e.g., Intraperitoneal, Intravenous)

The acute toxicity of Dimethisoquin (B184758) hydrochloride has been evaluated through parenteral routes, specifically intraperitoneal and intravenous administration in animal models. The median lethal dose (LD50), a standard measure of acute toxicity, has been determined for these exposure pathways.

Intraperitoneal administration in rats established an LD50 of 45 mg/kg. drugfuture.com For the intravenous route, studies in rabbits determined the LD50 to be 5 mg/kg. drugfuture.com These findings indicate a higher level of acute toxicity when the compound is introduced directly into the bloodstream compared to the peritoneal cavity. The details of the toxic effects beyond the lethal dose were not extensively reported in the available literature. drugfuture.com

| Route of Exposure | Species | LD50 (mg/kg) |

|---|---|---|

| Intraperitoneal | Rat | 45 |

| Intravenous | Rabbit | 5 |

Identification and Toxicological Implications of Thermal Decomposition Products (e.g., HCl, NOx)

The thermal decomposition of hydrochloride salts of amines, such as this compound, can lead to the formation of hazardous substances. When heated, these salts typically decompose to yield the free amine and hydrogen chloride (HCl) gas. stackexchange.com

Hydrogen Chloride (HCl): Hydrogen chloride is a corrosive gas. In the presence of moisture, it forms hydrochloric acid, which can cause severe irritation and damage to the respiratory tract, eyes, and skin upon contact. Inhalation of HCl can lead to coughing, choking, inflammation of the nose, throat, and upper respiratory tract, and in severe cases, pulmonary edema and death.

Nitrogen Oxides (NOx): In the presence of air, particularly at elevated temperatures, the thermal decomposition of nitrogen-containing organic compounds like Dimethisoquin can also lead to the formation of nitrogen oxides (NOx), such as nitric oxide (NO) and nitrogen dioxide (NO2). researchgate.netdcceew.gov.aucdc.gov

Nitric Oxide (NO): While NO itself has complex biological roles, at high concentrations it can be toxic.

Nitrogen Dioxide (NO2): NO2 is a highly toxic gas with a harsh odor. cdc.gov Inhalation can cause significant irritation to the respiratory system. dcceew.gov.aunih.gov Low-level exposure may lead to symptoms like coughing and shortness of breath, while higher concentrations can result in more severe outcomes, including rapid burning, swelling of throat tissues, and potentially death. dcceew.gov.aucdc.gov One of the dangers of NO2 exposure is that symptoms can be delayed. nih.gov

The toxicological implications of these potential thermal decomposition products are significant and necessitate careful handling of this compound in environments where it might be subjected to high temperatures.

| Decomposition Product | Chemical Formula | Primary Toxicological Concerns |

|---|---|---|

| Hydrogen Chloride | HCl | Corrosive to respiratory tract, eyes, and skin. |

| Nitrogen Oxides | NOx (e.g., NO, NO2) | Respiratory irritants; NO2 is highly toxic and can cause severe lung damage. |

Dimethisoquin Hydrochloride in Specific Pathophysiological Research Contexts

Molecular Etiology of Myofascial Trigger Points

Recent research has shifted the understanding of the etiology of myofascial trigger points (TrPs), suggesting they are initiated by the abnormal depolarization of motor end plates. researchgate.net This hypothesis opens new avenues for treatment that target the underlying neuromuscular dysfunction.

The integrated hypothesis for the formation of myofascial trigger points posits that an excessive release of acetylcholine (B1216132) (ACh) at the motor endplate is a critical initiating event. This leads to sustained muscle fiber contraction, localized hypoxia, and the release of sensitizing substances that activate nociceptors, resulting in the characteristic pain and tenderness of TrPs.

Within this framework, acetylcholine antagonists have been proposed as a targeted therapeutic strategy. researchgate.net Dimethisoquin (B184758) hydrochloride is identified as one such ACh antagonist. researchgate.net Its potential utility lies in its ability to counteract the excessive acetylcholine activity at the neuromuscular junction. Research suggests that in addition to blocking sodium channels, which contributes to its anesthetic effect, dimethisoquin is also uniquely selective for a specific subtype of nicotinic acetylcholine receptor (nAChR). researchgate.net By antagonizing these receptors, it could theoretically disrupt the cycle of sustained muscle contraction that maintains the trigger point, offering a mechanism-based approach to treatment. researchgate.net

Table 1: Proposed Mechanism of Dimethisoquin Hydrochloride in Myofascial Trigger Points

| Research Area | Proposed Pathophysiology | Investigated Role of this compound |

|---|

| Myofascial Trigger Points (TrPs) | Abnormal depolarization of motor end plates due to excessive acetylcholine (ACh) release or altered receptor activity. researchgate.net | Acts as an acetylcholine (ACh) antagonist, potentially by selectively targeting nicotinic acetylcholine receptors (nAChRs) to interrupt sustained muscle contraction. researchgate.net |

Therapeutic Potential in Neurological Disorders and Rare Diseases

The strategy of drug repurposing—finding new uses for existing approved drugs—offers a promising avenue for treating rare diseases where the development of novel therapeutics is often slow and costly. drugbank.com this compound has been identified in such a strategy for Pitt Hopkins Syndrome.

Pitt Hopkins Syndrome (PTHS) is a rare genetic neurological disorder caused by a mutation or deletion of the TCF4 gene. nih.gov It is characterized by significant developmental delays, intellectual disability, and, in many cases, epilepsy and abnormal breathing patterns. nih.gov There are currently no FDA-approved treatments for PTHS. nih.gov

In the search for potential treatments, a high-throughput screen of 1,280 approved drugs was conducted to identify inhibitors of the Kv7.1 and Nav1.8 ion channels, as loss of TCF4 function leads to altered neuronal excitability involving these channels. nih.gov The screen identified 93 inhibitors of the Nav1.8 voltage-gated sodium channel. nih.gov Among these hits, this compound was a notable finding, demonstrating significant inhibition of Nav1.8 channel activity. nih.gov

Table 2: this compound in High-Throughput Screening for Pitt Hopkins Syndrome

| Target Ion Channel | Screening Concentration | Number of Inhibitors Identified | Percent Inhibition by this compound |

|---|

| Nav1.8 | 10 μM | 93 | 75.5% nih.gov |

This research highlights the potential for this compound to be repurposed as a therapeutic agent for Pitt Hopkins Syndrome by targeting the underlying channelopathy. nih.gov Its ability to inhibit Nav1.8 suggests it could help normalize the neuronal excitability deficits seen in the disorder. nih.gov

Contribution to Antifungal Drug Resistance Mechanisms

Azole antifungals are a cornerstone of treatment for infections caused by Candida species, but their effectiveness is increasingly compromised by the development of resistance. nih.gov Mechanisms of resistance are complex and varied, often involving alterations in the drug target enzyme (lanosterol 14-α-demethylase, encoded by the ERG11 gene), or increased expression of drug efflux pumps. nih.gov

A systematic investigation into whether various approved medications could induce antifungal resistance in Candida species has been undertaken. nih.gov Such studies screen libraries of compounds to identify those that may antagonize the activity of antifungal drugs like fluconazole, potentially leading to treatment failure. nih.gov However, based on the available research, there is no information to suggest that this compound has been investigated for or implicated in the induction of azole resistance in Candida species.

Future Directions and Unexplored Avenues in Dimethisoquin Hydrochloride Research

Further Elucidation of Undiscovered Pharmacological Targets and Polypharmacology

The principle of polypharmacology suggests that a single drug molecule often interacts with multiple targets, which can be the source of side effects or, conversely, new therapeutic effects. While dimethisoquin's primary target is the sodium channel, its full receptor-binding profile is not completely understood. The isoquinoline (B145761) scaffold, which forms the core of dimethisoquin (B184758), is a versatile structure found in numerous bioactive compounds with a wide array of pharmacological activities, suggesting that dimethisoquin may have additional, undiscovered molecular targets. biomedpharmajournal.org

Future research should focus on comprehensive screening of dimethisoquin hydrochloride against a broad panel of biological targets. This could unveil off-target activities that may be therapeutically relevant. For instance, studies on other local anesthetics have revealed interactions with targets beyond sodium channels, including nicotinic acetylcholine (B1216132) receptors, which they can noncompetitively inhibit. medkoo.com Investigating whether dimethisoquin exhibits similar properties could open new research avenues. Furthermore, given that various isoquinoline and quinazoline (B50416) derivatives interact with kinases, G-protein coupled receptors (GPCRs), and other enzymes, systematic screening is a logical next step. nih.govnih.gov Elucidating these potential secondary targets is crucial for understanding the compound's complete mechanism of action and could pave the way for drug repurposing.

Table 1: Potential Areas for Pharmacological Target Elucidation

| Target Class | Rationale for Investigation | Potential Research Approach |

|---|---|---|

| Ion Channels | Beyond sodium channels, other local anesthetics affect potassium and calcium channels. | Electrophysiological assays and patch-clamp studies. |

| GPCRs | The isoquinoline scaffold is common in ligands for adrenergic, dopaminergic, and serotonergic receptors. | Radioligand binding assays and functional cell-based assays. |

| Enzymes (e.g., Kinases) | Many quinoline (B57606) and isoquinoline derivatives are known kinase inhibitors, a key target in oncology. mdpi.com | In vitro kinase inhibition panels and computational docking studies. |

| ABC Transporters | Some tetrahydroisoquinoline derivatives can modulate P-glycoprotein (P-gp), affecting multidrug resistance. nih.gov | P-gp substrate and inhibition assays using cell lines like Caco-2. |

Investigation of Novel Therapeutic Applications Beyond Current Indications

The structural motifs within dimethisoquin suggest potential for therapeutic applications far beyond dermatology. The isoquinoline and related quinazoline scaffolds are prominent in medicinal chemistry, with derivatives approved or under investigation for a variety of systemic diseases, most notably cancer and inflammatory disorders. nih.govmdpi.com

Anti-Cancer Potential: Numerous quinoline and quinazoline derivatives function as potent anticancer agents, often by inhibiting protein kinases like EGFR, which are critical for tumor growth. nih.govmdpi.com Synthetic tetrahydroisoquinoline derivatives have also shown promise in mediating apoptosis in non-small-cell lung cancer cells. mdpi.com A critical future direction is to screen dimethisoquin and its derivatives for cytotoxic activity against a panel of cancer cell lines. Research could focus on whether the compound can inhibit cell proliferation, induce apoptosis, or overcome multidrug resistance, similar to other molecules in its structural class. nih.govmdpi.com

Anti-Inflammatory and Analgesic Properties: While its anesthetic properties provide localized pain relief, the potential for systemic anti-inflammatory and analgesic effects has not been thoroughly investigated. Research on synthetic analogs of tetrahydroisoquinoline has demonstrated significant anti-inflammatory and analgesic activity, in some cases superior to established drugs like diclofenac. biomedpharmajournal.org Future studies could employ animal models of inflammation (e.g., carrageenan-induced paw edema) and pain to determine if systemically administered dimethisoquin possesses intrinsic anti-inflammatory or broader analgesic properties, potentially through mechanisms independent of sodium channel blockade, such as COX enzyme inhibition. mdpi.com

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Profiles

The chemical structure of dimethisoquin—featuring an isoquinoline core, a butyl chain, and an aminoalkoxy side chain—offers multiple points for modification. wikipedia.org Rational drug design and medicinal chemistry efforts can be applied to synthesize next-generation analogs with improved potency, selectivity, or entirely new pharmacological profiles. Structure-activity relationship (SAR) studies are essential to guide these efforts. nih.govsemanticscholar.org

Key areas for synthetic modification could include:

The Isoquinoline Core: Introducing different substituents on the aromatic ring could modulate binding affinity and selectivity for various targets.

The Butyl Group: Altering the length, branching, or cyclization of this aliphatic chain could influence lipophilicity and, consequently, pharmacokinetic properties.

The Aminoalkoxy Linker: Modifying the linker length or the terminal dimethylamino group could impact target engagement and bioavailability.

By creating a library of such analogs, researchers can systematically probe the structural requirements for both the known anesthetic activity and any newly discovered functions (e.g., anticancer or anti-inflammatory effects). ku.edu The goal would be to develop compounds with enhanced therapeutic profiles, such as increased selectivity for a specific target to minimize side effects or improved physicochemical properties for better druggability. nih.gov

Table 2: Strategies for Analog Design and Development

| Structural Moiety | Modification Strategy | Desired Outcome |

|---|---|---|

| Isoquinoline Ring | Introduction of electron-donating/withdrawing groups. | Enhanced target affinity; altered metabolic stability. |

| C3-Butyl Chain | Vary chain length, introduce unsaturation or branching. | Optimized lipophilicity; improved pharmacokinetic profile. |

| O-Linker | Replace ether linkage with ester, amide, or other bioisosteres. | Modified chemical stability and hydrolysis rates. nih.gov |

| N,N-dimethyl Group | Substitute with other alkyl groups or incorporate into a heterocyclic ring. | Altered basicity (pKa) and target interaction. |

Addressing Research Challenges Related to Bioavailability and Druggability for Systemic Applications

Transitioning a compound designed for topical use, like dimethisoquin, into a systemic therapeutic presents significant challenges. Its current formulation is optimized for dermal penetration, but its suitability for oral or intravenous administration is unknown. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are not well-documented for systemic routes. drugbank.com

A primary hurdle is likely to be bioavailability . mdpi.com Factors that make dimethisoquin an effective topical agent, such as high lipophilicity, may lead to poor aqueous solubility, hindering its formulation for oral or injectable use. invitrocue.com Furthermore, upon systemic absorption, the compound would be subject to first-pass metabolism in the liver, which could significantly reduce the amount of active drug reaching circulation.

Future research must rigorously characterize the pharmacokinetic profile of dimethisoquin. This includes:

Solubility and Permeability Studies: Assessing its aqueous solubility and permeability across biological membranes (e.g., using Caco-2 assays) to predict oral absorption. invitrocue.com

Metabolic Stability Assays: Using liver microsomes to determine its susceptibility to metabolic enzymes like cytochrome P450s.

In Vivo Pharmacokinetic Studies: Administering the compound to animal models via different routes to determine key parameters like half-life, clearance, and volume of distribution. nih.gov

The potential for systemic toxicity is another critical consideration. High plasma concentrations of local anesthetics can lead to cardiovascular and central nervous system complications. nih.govnih.gov Any effort to develop dimethisoquin for systemic use must carefully evaluate its safety profile and therapeutic window. Addressing these bioavailability and druggability challenges through formulation strategies (e.g., nano-formulations) or chemical modification will be paramount for unlocking the broader therapeutic potential of this compound.

Q & A

Q. What analytical methods are recommended for verifying the identity and purity of dimethisoquin hydrochloride in research settings?

To confirm identity and purity, researchers should employ high-performance liquid chromatography (HPLC) with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) in gradient elution mode. UV detection at 254 nm is suitable for quantification. The United States Pharmacopeia (USP) monograph for structurally similar compounds (e.g., doxepin hydrochloride) requires a resolution factor ≥1.5 between critical peaks (e.g., isomers or degradation products) . Mass spectrometry (LC-MS) can further validate molecular identity by confirming the [M+H]+ ion (C13H17ClN2O, exact mass 252.10 g/mol) .

Q. How should this compound be stored to ensure stability in laboratory conditions?

Store the compound in airtight, light-resistant containers at 2–8°C. Stability studies indicate degradation <2% over 12 months under these conditions. For short-term use (≤1 month), prepare stock solutions in deionized water or DMSO (≤10 mM) and aliquot to avoid freeze-thaw cycles. Long-term storage in solution is not recommended due to hydrolysis risks .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Molecular formula : C13H17ClN2O

- Solubility : >50 mg/mL in water, DMSO, and methanol

- Melting point : 215–217°C (decomposition observed above 220°C)

- pKa : 8.2 (amine group), critical for pH-dependent solubility in biological assays .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s isomerization behavior under physiological conditions?

Conflicting reports on isomerization (e.g., E/Z isomer ratios) may arise from varying pH or temperature during analysis. To standardize results:

Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and isocratic elution (hexane:ethanol:diethylamine, 80:20:0.1).

Validate method robustness by spiking samples with synthetic isomers (if available).

Monitor isomer stability via time-course studies (0–24 hrs) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

Q. What experimental strategies are effective for identifying this compound metabolites in in vitro hepatic models?

Incubation : Use human liver microsomes (HLMs) with NADPH regeneration systems (1–2 hrs, 37°C).

Detection : Employ LC-QTOF-MS in positive ion mode with a mass error tolerance ≤5 ppm. Key metabolites (e.g., N-demethylated or hydroxylated derivatives) can be predicted using software like Meteor Nexus.

Validation : Compare fragmentation patterns with synthetic standards and quantify using stable isotope-labeled internal standards (e.g., d3-dimethisoquin) .

Q. How should researchers address discrepancies in reported IC50 values for this compound in receptor-binding assays?

Discrepancies may stem from differences in:

- Receptor preparation : Use membrane fractions from the same cell line (e.g., HEK293 expressing human α7-nAChR).

- Radioligand choice : Compare results using [<sup>3</sup>H]-epibatidine (high affinity) vs. [<sup>125</sup>I]-α-bungarotoxin (irreversible binding).

- Data normalization : Include positive controls (e.g., MLA for α7-nAChR) in each assay plate to correct for inter-experimental variability .

Q. What methodologies are recommended for assessing this compound’s photodegradation kinetics?

Light exposure : Use a solar simulator (300–800 nm, 250 W/m²) with samples in quartz cuvettes.

Kinetic analysis : Collect time-point samples (0–6 hrs) and quantify degradation via HPLC-UV.

Product identification : Isolate photoproducts using preparative TLC (silica gel, chloroform:methanol 9:1) and characterize via <sup>1</sup>H NMR (e.g., loss of aromatic protons indicates ring cleavage) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.